Dietilestilbestrol

Descripción general

Descripción

Dimestrol is a derivative of DIETHYLSTILBESTROL which is known to induce DNA damage.

Aplicaciones Científicas De Investigación

Terapia hormonal

El Dietilestilbestrol se ha utilizado clínicamente como terapia hormonal en casos de pubertad femenina tardía e hipogonadismo . Se sabe que induce el desarrollo de características sexuales secundarias femeninas en el caso de pubertad femenina tardía o hipogonadismo .

Síntomas menopáusicos y posmenopáusicos

El this compound se ha utilizado para tratar los síntomas menopáusicos y posmenopáusicos . Como estrógeno sintético no esteroideo, puede ayudar a aliviar síntomas como los sofocos y la sequedad vaginal .

Promotor del crecimiento en el ganado

El fármaco también se ha utilizado como promotor del crecimiento en el ganado . Esta aplicación aprovecha sus propiedades estrogénicas para mejorar el crecimiento y la productividad de los animales .

Prevención del aborto espontáneo y el parto prematuro

Antes de la década de 1950, el this compound se prescribía ampliamente a las mujeres embarazadas para prevenir el aborto espontáneo y el parto prematuro . Sin embargo, esta práctica se suspendió después de que se descubrió que las mujeres expuestas al this compound tenían un mayor riesgo de adenocarcinoma de células claras cervical y vaginal .

Complicaciones de la fertilidad

Los niños también se vieron afectados por el uso materno de this compound durante su gestación. Los hallazgos del estudio demostraron que las hijas tenían más probabilidades de desarrollar complicaciones de fertilidad como parto prematuro, muerte neonatal, aborto espontáneo, embarazo ectópico, muerte fetal, infertilidad y preeclampsia . Los hijos expuestos al this compound también pueden experimentar anomalías genitales, pero no se ha comprobado un aumento concluyente del riesgo de infertilidad .

Químico disruptor endocrino

El this compound es un químico disruptor endocrino conocido . Molecularmente, se sabe que aumenta el riesgo de aneuploidía mediante la interferencia con el ensamblaje de microtúbulos .

Mecanismo De Acción

Dimestrol, also known as Diethylstilbestrol dimethyl ether or Synthila, is a synthetic nonsteroidal estrogen of the stilbestrol group . It has been used clinically as a hormonal therapy in cases of delayed female puberty, hypogonadism, menopausal, and postmenopausal symptoms .

Target of Action

Dimestrol’s primary targets are the estrogen receptors, which are protein receptors found in various cells, including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .

Mode of Action

Dimestrol, like other estrogens, diffuses into its target cells and interacts with the estrogen receptor . This interaction triggers a series of downstream effects, including the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, and suppresses the release of follicle-stimulating hormone (FSH) from the anterior pituitary .

Biochemical Pathways

The binding of Dimestrol to its receptors influences several biochemical pathways. The increased hepatic synthesis of SHBG, TBG, and other serum proteins alters the levels and activity of various hormones in the body . The suppression of FSH release affects the menstrual cycle and fertility .

Pharmacokinetics

They are metabolized via the hepatic microsomal system .

Result of Action

Dimestrol’s action as a synthetic estrogen induces the development of female secondary sexual characteristics in cases of delayed female puberty or hypogonadism . It is also known to increase the risk of aneuploidy via interference with microtubule assembly .

Análisis Bioquímico

Biochemical Properties

Dimestrol interacts with various enzymes, proteins, and other biomolecules. It is known to induce the development of female secondary sexual characteristics . The compound is an estrogen, or an agonist of the estrogen receptors, the biological target of estrogens like estradiol .

Cellular Effects

Dimestrol has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it is known to increase the risk of aneuploidy via interference with microtubule assembly .

Propiedades

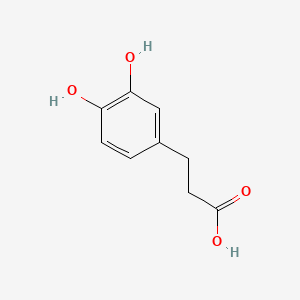

IUPAC Name |

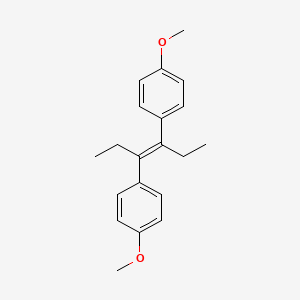

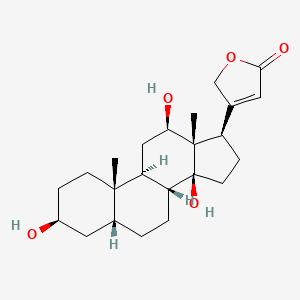

1-methoxy-4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3/b20-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOAQMIKPYNCMV-FMQUCBEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860026 | |

| Record name | 1,1′-[(1E)-1,2-Diethyl-1,2-ethenediyl]bis[4-methoxybenzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-79-0, 7773-34-4 | |

| Record name | Diethylstilbestrol dimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbene, alpha,alpha'-diethyl-4,4'-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007773344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1′-[(1E)-1,2-Diethyl-1,2-ethenediyl]bis[4-methoxybenzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4,4'-(1,2-diethylethylene)dianisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-bis(4-methoxyphenyl)hex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H0MA01FTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between the structure of Diethylstilbestrol Dimethyl Ether (Dimestrol) and its cytotoxicity?

A1: Research indicates that hydroxylated metabolites of Diethylstilbestrol, like its dimethyl ether derivative (Dimestrol), exhibit greater cytotoxicity compared to the parent compound. [] This suggests that the presence of hydroxyl groups contributes to the compound's ability to interfere with cellular processes, ultimately leading to cell death.

Q2: Can computational chemistry provide insights into the properties and potential applications of Diethylstilbestrol Dimethyl Ether (Dimestrol)?

A3: Yes, Density Functional Theory (DFT) studies have been conducted on Dimestrol, revealing its potential as a non-linear active material and its ability to interact with graphene monolayers. [] Furthermore, molecular docking simulations suggest Dimestrol's interaction with the androgen receptor, indicating potential applications in prostate cancer research. [] UV spectra simulations also suggest its potential use as a photosensitizer in solar cells. []

Q3: Are there analytical methods available to detect Diethylstilbestrol Dimethyl Ether (Dimestrol) in complex mixtures?

A4: Yes, gas chromatography has been successfully employed to determine the presence of Diethylstilbestrol Dimethyl Ether (Dimestrol) within samples of Diethylstilbestrol. [] This highlights the existence of analytical techniques capable of differentiating and quantifying the compound even in the presence of structurally similar molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

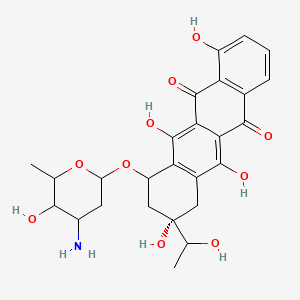

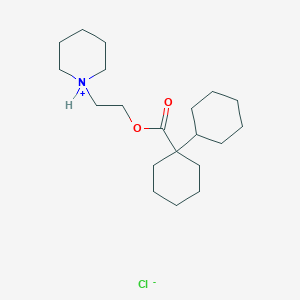

![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)